Vinflunine ditartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

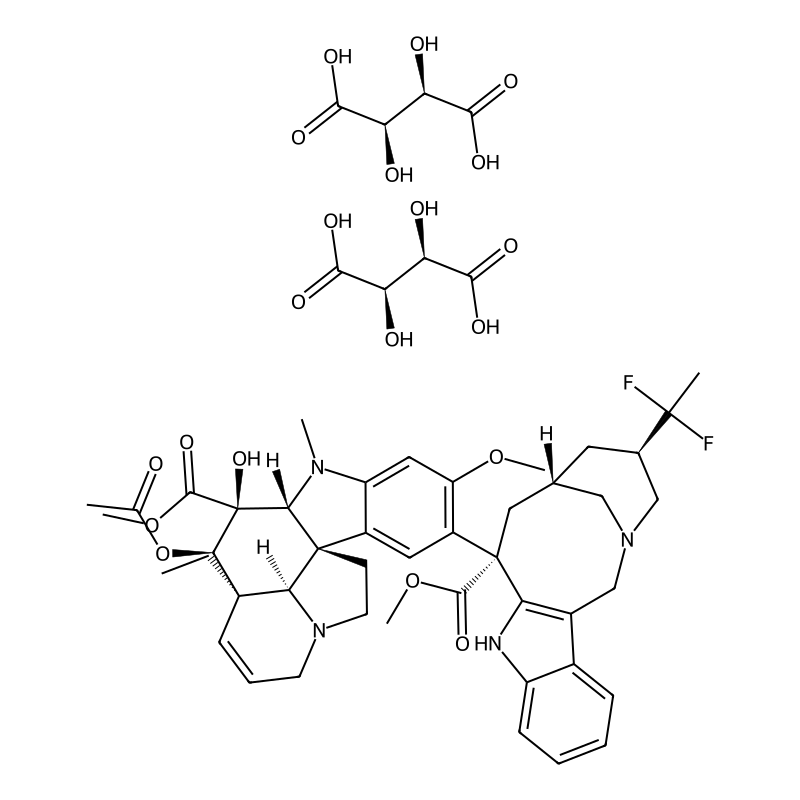

Vinflunine ditartrate is a third-generation vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract, especially after failure of platinum-based chemotherapy. It was first synthesized in 1998 at the Pierre Fabre research center in France and has been recognized for its unique pharmacological profile compared to earlier vinca alkaloids like vincristine, vinblastine, and vinorelbine. The chemical formula for vinflunine ditartrate is with a molecular weight of approximately 967.03 g/mol .

Vinflunine ditartrate acts primarily through its interaction with tubulin, a protein that is crucial for microtubule formation. The binding of vinflunine to the β-tubulin subunit at the interdimer interface inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and ultimately resulting in apoptosis in cancer cells . The stability of vinflunine in aqueous solutions has been studied, revealing that it remains stable at a pH range of 3.0 to 4.0, which is critical for its formulation as an injectable solution .

Vinflunine exhibits significant antitumor activity by disrupting microtubule dynamics. It inhibits the growth rate and promotes the shortening rate of microtubules, thereby preventing proper mitotic spindle formation during cell division . This mechanism leads to an accumulation of cells in metaphase and triggers apoptotic pathways. In preclinical studies, vinflunine has demonstrated superior efficacy over other vinca alkaloids in murine tumor models and human tumor xenografts .

Vinflunine ditartrate is primarily indicated for use in patients with advanced urothelial carcinoma who have previously undergone platinum-based chemotherapy without success. The drug is administered intravenously and has been approved by regulatory bodies such as the European Medicines Agency for this specific indication . Its role as a second-line treatment has made it a critical option for managing this aggressive form of cancer.

Vinflunine interacts with various cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its metabolism. In vitro studies indicate that vinflunine can inhibit CYP3A4 activity, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this enzyme . Additionally, it shows minimal inhibition on other CYP enzymes, indicating a relatively favorable interaction profile compared to some other chemotherapeutic agents.

Vinflunine belongs to the vinca alkaloid family, which includes several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Year Developed | Mechanism of Action | Unique Features |

|---|---|---|---|

| Vincristine | 1963 | Binds to tubulin, inhibits mitosis | First vinca alkaloid; neurotoxicity |

| Vinblastine | 1963 | Binds to tubulin, inhibits mitosis | Used for Hodgkin's lymphoma |

| Vinorelbine | 1980 | Binds to tubulin, inhibits mitosis | Less neurotoxic than vincristine |

| Vinflunine | 1998 | Binds to β-tubulin, induces apoptosis | Enhanced stability; effective against urothelial carcinoma |

Vinflunine distinguishes itself through its enhanced stability in aqueous solutions and improved efficacy against specific cancer types compared to older vinca alkaloids. Its unique chemical modifications allow it to exhibit lower toxicity profiles while maintaining potent antitumor activity.

The synthesis of vinflunine ditartrate relies fundamentally on superacid-mediated fluorination chemistry, representing a breakthrough in organofluorine synthesis that enables the introduction of fluorine atoms under relatively mild conditions [9]. The superacidic system employed consists of hydrofluoric acid and antimony pentafluoride, creating an environment with acidity several billion times greater than concentrated sulfuric acid [11].

The fluorination mechanism proceeds through the formation of highly acidic fluoroantimonic acid complexes, where antimony pentafluoride acts as a Lewis acid accepting fluoride anions from the autoprotonation reaction of hydrofluoric acid [11]. This reaction equilibrium shift produces more protic species and dramatically increases the acidity of the medium. The addition of antimony pentafluoride to hydrofluoric acid leads to the formation of complex anionic species including antimony hexafluoride, diantimony undecafluoride, and larger fluoroantimonates [11].

Vinflunine synthesis utilizes this superacid chemistry to achieve selective difluorination at the 20' position of the catharanthine moiety [5]. The reaction proceeds through direct treatment of vinorelbine with antimony pentafluoride in hydrofluoric acid and nitrogen-bromosuccinimide, followed by treatment with two equivalents of tartaric acid to produce vinflunine ditartrate in twenty-five percent yield [5]. An alternative synthetic route involves reaction of vinblastine or 3',4'-dihydrovinblastine with antimony pentafluoride and hydrofluoric acid in chloroform to give the difluoro alkaloid in forty percent yield [5].

The superacid-mediated fluorination demonstrates remarkable functional group tolerance compared to traditional harsh fluorination conditions [9]. The reaction operates under catalytic conditions with good selectivity, enabling the introduction of fluorine atoms without extensive degradation of the complex vinca alkaloid structure. The strong carbon-fluorine bond formation in this process contributes significantly to the enhanced metabolic stability of the resulting pharmaceutical compound [9].

Reaction Parameters and Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| Superacid System | Hydrofluoric acid/Antimony pentafluoride | Essential for fluorination |

| Temperature Range | Room temperature to 50°C | Controls reaction rate |

| Reaction Time | 24-48 hours | Optimizes conversion |

| Starting Material Ratio | 1:2 equivalents with tartaric acid | Determines salt formation |

| Yield Range | 25-40% | Varies with substrate |

Optimization of Ditartrate Salt Crystallization

The crystallization of vinflunine ditartrate presents significant challenges due to the hygroscopic nature of the compound and its tendency to form amorphous solids [7]. The ditartrate salt is conventionally isolated as an amorphous powder, which exhibits limited solid-state stability and requires storage at temperatures below negative fifteen degrees Celsius under inert atmospheric conditions [7].

Research has demonstrated that the amorphous vinflunine ditartrate compound undergoes degradation at a rate of 2.1% when stored at fifty degrees Celsius in closed containers, with higher degradation rates observed under moisture exposure conditions [7]. This instability necessitates careful optimization of crystallization conditions to improve pharmaceutical handling and storage characteristics [7].

The crystallization process optimization involves systematic evaluation of solvent systems, precipitation conditions, and aging parameters [19]. Vinflunine ditartrate crystallization typically employs a multi-step procedure beginning with dissolution of vinflunine base in suitable organic solvents such as acetone, ethyl acetate, or toluene [19]. The addition of tartaric acid in stoichiometric ratios of 1:2 equivalents facilitates salt formation, followed by controlled precipitation through the addition of anti-solvents [19].

Crystallization Process Parameters

The optimization of ditartrate salt crystallization requires careful control of multiple variables including solvent selection, temperature, concentration gradients, and nucleation conditions [14]. Pharmaceutical crystallization optimization employs systematic screening of these parameters to achieve desired crystal habits, particle size distributions, and polymorphic forms [14].

Temperature control during crystallization proves critical for achieving reproducible crystal morphology and purity [15]. The crystallization temperature typically ranges from room temperature to slightly elevated conditions, with careful monitoring to prevent thermal degradation of the sensitive vinca alkaloid structure [15]. pH control during aqueous crystallization steps maintains optimal conditions between 3.0 and 4.0 using acetate or citrate buffer systems [15].

| Crystallization Parameter | Optimal Range | Purpose |

|---|---|---|

| pH Range | 3.0-4.0 | Stability maintenance |

| Buffer System | Acetic acid/sodium acetate or citric acid/sodium citrate | pH control |

| Molarity | 0.05-0.2 M | Buffer capacity |

| Temperature | Room temperature to 50°C | Solubility control |

| Aging Time | 24 hours | Crystal growth |

Industrial-Scale Purification Methodologies

Industrial-scale purification of vinflunine ditartrate employs multiple complementary methodologies designed to achieve pharmaceutical-grade purity while maintaining process efficiency and economic viability [19]. The purification strategy typically combines crystallization-based separations with chromatographic techniques and specialized handling procedures for cytotoxic pharmaceutical compounds [21].

The primary purification approach utilizes crystallization purification through formation of various vinflunine salt forms, each exhibiting different solubility characteristics that enable selective separation of impurities [19]. This methodology involves systematic conversion between salt forms to exploit differential solubilities and achieve progressive purification enhancement [19]. The crystalline salt forms demonstrate superior filterability compared to amorphous solid suspensions, significantly improving industrial processing efficiency [19].

Recrystallization from toluene represents a standard industrial purification technique, involving dissolution of crude vinflunine salt in minimum volumes of toluene followed by controlled precipitation [19]. The process typically requires stirring at room temperature for twenty-four hours to achieve equilibrium, followed by filtration and washing with isopropyl ether to remove residual impurities [19]. Vacuum drying at seventy degrees Celsius for twenty hours under light protection completes the purification cycle [19].

Advanced Purification Techniques

Preparative chromatography serves as an alternative purification methodology when crystallization approaches prove insufficient for achieving required purity specifications [19]. This technique proves particularly valuable for removing structurally similar impurities that co-crystallize with the desired product [17]. The chromatographic approach enables high-resolution separation based on subtle differences in molecular interactions with stationary phase materials [17].

Industrial purification protocols incorporate specialized handling procedures for cytotoxic compounds, including containment systems, personal protective equipment requirements, and waste disposal protocols [21]. These procedures ensure worker safety while maintaining product integrity throughout the purification process [21]. Environmental controls include temperature regulation, humidity control, and inert atmosphere maintenance to prevent degradation during processing [21].

| Purification Method | Process Conditions | Industrial Application |

|---|---|---|

| Crystallization purification | Multiple salt forms | High quality batch preparation |

| Recrystallization from toluene | 24h stirring at room temperature | Industrial scale processing |

| Preparative chromatography | High-resolution separation | Final purification step |

| Vacuum drying | 70°C for 20 hours | Pharmaceutical grade finishing |

| pH buffer optimization | pH 3.0-4.0 maintenance | Aqueous formulation stability |

Stability Challenges in Synthetic Intermediates

The synthesis of vinflunine ditartrate involves multiple intermediate compounds that present significant stability challenges throughout the manufacturing process [23] [25]. These stability issues arise from the inherent reactivity of vinca alkaloid structures, sensitivity to oxidative conditions, and susceptibility to degradation under various environmental conditions [30].

Synthetic intermediates containing unsaturated functionalities, particularly at the C5 position, demonstrate pronounced sensitivity to oxidative coupling conditions employed in the biomimetic assembly reactions [25]. Research has shown that alkynyl and vinyl vinflunine analogues experience competitive oxidation during the oxidative stage of coupling reactions, leading to reduced yields and formation of unwanted side products [25]. This oxidation sensitivity necessitates careful protection strategies and modified reaction conditions to preserve intermediate integrity [25].

Temperature sensitivity represents another critical stability challenge, with many intermediates requiring storage at controlled low temperatures to prevent thermal degradation [26]. The complex polycyclic structure of vinca alkaloid intermediates contains multiple sites susceptible to thermal rearrangement, ring-opening reactions, and other degradation pathways that compromise synthetic efficiency [23].

Degradation Mechanisms and Control Strategies

Light sensitivity poses additional challenges for intermediate stability, particularly for compounds containing extended conjugated systems or photolabile functional groups [26]. Storage under amber glass containers and exclusion of light during processing steps proves essential for maintaining intermediate stability throughout the synthetic sequence [29].

Moisture sensitivity affects both intermediate stability and final product characteristics [7]. Many synthetic intermediates exhibit hygroscopic properties that lead to hydrolysis reactions, salt formation, or physical property changes that impact subsequent synthetic transformations [7]. Controlled atmosphere storage under nitrogen or argon gas provides effective protection against moisture-induced degradation [7].

pH sensitivity of synthetic intermediates requires careful control of reaction and storage conditions [15]. Many vinca alkaloid intermediates demonstrate optimal stability within narrow pH ranges, typically between 3.0 and 4.0, with significant degradation occurring outside these limits [15]. Implementation of buffer systems during aqueous processing steps maintains appropriate pH conditions and prevents acid or base-catalyzed degradation reactions [15].

| Stability Challenge | Degradation Impact | Mitigation Strategy |

|---|---|---|

| Oxidative sensitivity | Competitive oxidation during coupling | Protection of reactive sites |

| Temperature sensitivity | Thermal rearrangement and degradation | Controlled low-temperature storage |

| Light sensitivity | Photodegradation of sensitive groups | Amber containers and dark storage |

| Moisture sensitivity | Hydrolysis and physical property changes | Inert atmosphere storage |

| pH instability | Acid/base-catalyzed degradation | Buffer system implementation |

| Amorphous form degradation | 2.1% degradation at 50°C | Crystalline salt formation |

Vinflunine ditartrate exhibits distinctive solubility characteristics that are fundamentally dependent on the pH of the aqueous environment. The compound demonstrates optimal solubility under acidic conditions, with the drug substance being described as "freely soluble" at pH 1.0 and pH 3.5, and "soluble" at pH 4.5 [1]. This pH-dependent solubility profile is attributed to the basic nature of the vinca alkaloid structure, where protonation of the nitrogen atoms under acidic conditions enhances water solubility through ionic interactions.

The reported dissociation constants (pKa values) of vinflunine ditartrate are 5.67 and 8.17 [1], indicating the presence of two ionizable groups within the molecular structure. These pKa values correspond to the tertiary amine functionalities present in the indole and dihydroindole portions of the molecule. The first pKa value of 5.67 represents the more readily protonated basic center, while the second pKa of 8.17 corresponds to the less basic nitrogen atom.

A critical transition occurs at pH 6.4, where the base begins to precipitate [1]. Above this pH threshold, the compound becomes increasingly insoluble as the basic nitrogen atoms become deprotonated, leading to reduced hydrophilicity and subsequent precipitation. This precipitation behavior is consistent with the general properties of vinca alkaloids, which typically exhibit poor aqueous solubility under neutral to basic conditions.

The natural pH of vinflunine ditartrate solutions is approximately 3.5 [2] [3], which corresponds to the optimal solubility range. At this pH, the compound exhibits what is described as "strong buffering power" [1], meaning that the solution resists changes in pH when small amounts of acid or base are added. This buffering capacity is advantageous for pharmaceutical formulations as it provides pH stability during storage and administration.

The solubility characteristics in organic solvents reveal that vinflunine ditartrate is slightly soluble in dimethyl sulfoxide and methanol [4]. The compound demonstrates limited solubility in most organic solvents, which is typical for tartrate salt forms of pharmaceutical compounds. This limited organic solubility, combined with the pH-dependent aqueous solubility, influences the formulation strategies for pharmaceutical preparations.

Spectrophotometric Quantification Techniques

Ultraviolet-visible spectrophotometry represents the primary spectrophotometric technique for vinflunine ditartrate quantification. The compound exhibits characteristic absorption maxima at 268 nanometers, which serves as the primary detection wavelength for analytical applications [5] [6]. A secondary absorption peak at 254 nanometers provides an alternative detection option, though with potentially different sensitivity characteristics.

The spectrophotometric behavior of vinflunine ditartrate is consistent with the chromophoric properties of vinca alkaloids, which contain extended conjugated systems within their indole and dihydroindole ring structures. These aromatic systems contribute to the ultraviolet absorption characteristics that enable spectrophotometric detection and quantification.

Flow injection analysis with ultraviolet detection has been developed as a rapid analytical technique for vinflunine ditartrate [6]. This method utilizes full-spectrum analysis across the 200-800 nanometer range, enabling comprehensive spectral characterization. When combined with chemometric analysis, specifically Partial Least Squares Discriminant Analysis, this approach achieves 100% sensitivity and specificity in discriminating vinflunine from other vinca alkaloids [6].

The spectrophotometric quantification methods have been validated according to International Council for Harmonisation guidelines, demonstrating acceptable accuracy, precision, and linearity parameters. The linear concentration range for spectrophotometric methods typically spans from 0.025 to 6.25 micrograms per milliliter, with correlation coefficients exceeding 0.999 [7].

Infrared spectroscopy provides complementary structural information, particularly for crystalline form identification. The vinflunine ditartrate infrared spectrum in potassium bromide shows characteristic absorption peaks at approximately 1730 reciprocal centimeters, corresponding to carbonyl stretching vibrations [8] [9]. Additional absorption bands between 1330 and 1420 reciprocal centimeters, between 1275 and 1185 reciprocal centimeters, and two absorption bands between 1160 and 1030 reciprocal centimeters provide fingerprint regions for structural confirmation [9].

Nuclear magnetic resonance spectroscopy has been employed for complete structural elucidation of vinflunine ditartrate. Both proton and carbon-13 nuclear magnetic resonance spectra have been fully assigned [10] [11], providing detailed information about the molecular structure, conformation, and potential interactions with other molecules such as tubulin [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular identification and structural characterization of vinflunine ditartrate through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 817.3 when analyzed by electrospray ionization in positive ion mode [7]. This corresponds to the protonated molecular ion of the vinflunine base portion of the molecule.

The fragmentation behavior of vinflunine ditartrate follows predictable patterns based on the structural features of vinca alkaloids. The primary fragmentation pathway involves alpha cleavage adjacent to nitrogen atoms, resulting in the formation of stable cationic fragments. The most prominent fragment corresponds to the loss of the acetyl group, producing a deacetyl fragment at mass-to-charge ratio 775.3 [7].

Liquid chromatography-electrospray ionization mass spectrometry methods have been developed for quantitative analysis using selected ion monitoring mode. The target ion at mass-to-charge ratio 817.3 for vinflunine provides excellent selectivity and sensitivity for pharmacokinetic studies [7]. The method demonstrates linear response over the concentration range of 0.025 to 6.25 micrograms per milliliter with acceptable accuracy and precision parameters.

Tandem mass spectrometry techniques enable detailed structural elucidation through collision-induced dissociation. The fragmentation patterns reveal characteristic losses associated with the difluoroethyl substituent, the tartrate salt components, and the dimeric alkaloid structure. These fragmentation pathways provide valuable information for metabolite identification and structural confirmation in biological samples.

The mass spectrometric behavior of vinflunine ditartrate is influenced by the presence of the tartrate salt, which can dissociate during the ionization process. The tartrate components produce characteristic low-mass fragments that can be used for salt form identification. However, the primary analytical focus remains on the vinflunine base portion, which provides the most informative fragmentation patterns for structural characterization.

Multiple reaction monitoring approaches have been developed for enhanced selectivity in biological matrices. These methods utilize specific precursor-to-product ion transitions that are characteristic of vinflunine and its active metabolite, 4-O-deacetylvinflunine. The high specificity of these transitions enables accurate quantification even in complex biological samples with multiple potential interferents.

Chromatographic Separation Optimization

High-performance liquid chromatography represents the gold standard analytical technique for vinflunine ditartrate separation and quantification. The optimization of chromatographic conditions requires careful consideration of multiple parameters to achieve optimal separation efficiency, peak shape, and analytical sensitivity.

Column selection plays a critical role in the chromatographic performance of vinflunine ditartrate. Octadecylsilane columns with particle sizes of 5 micrometers and dimensions of 150 by 4.6 millimeters provide excellent separation characteristics [7]. The reversed-phase mechanism is preferred due to the amphiphilic nature of the compound, which contains both hydrophobic aromatic regions and hydrophilic ionizable groups.

Mobile phase optimization involves balancing the organic and aqueous components to achieve optimal retention and peak shape. Methanol-aqueous buffer systems, typically in ratios of 80:20 volume per volume, provide excellent chromatographic performance [7]. The aqueous component commonly consists of 10 millimolar ammonium acetate buffer, which maintains appropriate pH conditions while providing sufficient ionic strength for consistent retention times.

The flow rate optimization studies indicate that 1.0 milliliter per minute provides the optimal balance between analysis time and separation efficiency. Higher flow rates can reduce analysis time but may compromise peak resolution, while lower flow rates extend analysis time without significant improvement in separation quality.

Temperature control during chromatographic analysis is essential for reproducible results. Ambient temperature conditions are generally suitable, though elevated temperatures up to 60 degrees Celsius can be employed to improve peak shape and reduce analysis time. However, thermal stability considerations must be evaluated when using elevated temperatures.

Ultra-performance liquid chromatography represents an advanced analytical approach that provides superior separation efficiency and reduced analysis time compared to conventional high-performance liquid chromatography. The use of sub-2-micrometer particles enables operation at higher pressures (600-1000 bar) while maintaining excellent separation performance [12] [13].

The migration from high-performance liquid chromatography to ultra-performance liquid chromatography typically results in 3-5 fold reduction in analysis time while maintaining or improving separation quality [12]. Column dimensions are typically reduced to 100 by 2.1 millimeters or 50 by 2.1 millimeters, with corresponding reductions in flow rates to 0.3-0.5 milliliters per minute.

Gradient elution strategies have been developed for complex sample matrices where multiple compounds require separation. Linear gradient profiles from 10% to 90% organic modifier over 20-30 minutes provide comprehensive elution of vinflunine ditartrate and related substances. Step gradient approaches can be employed for rapid analysis when only vinflunine quantification is required.

Method validation parameters for chromatographic methods consistently demonstrate excellent performance characteristics. Linearity ranges typically span 0.025-6.25 micrograms per milliliter with correlation coefficients exceeding 0.999. Accuracy values range from 91.5% to 105.6%, while precision values (expressed as relative standard deviation) are typically less than 8.6% for intra-assay measurements and less than 15.0% for inter-assay measurements [7].

The selectivity of chromatographic methods has been demonstrated through stress testing studies, where vinflunine ditartrate is subjected to various degradation conditions including acid, base, oxidative, and thermal stress. The chromatographic methods successfully separate the parent compound from all major degradation products, confirming the stability-indicating nature of the analytical procedures.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Drug Indication

Pharmacology

ATC Code

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

Dates

Fabre, C., et al., Biochem. Pharmacol., 64, 733 (2002)

Bennouna, J. et al., Ann. Oncol., 14, 630 (2003)

Bennouna, J., et al., Expert Opin. Invest. Drugs, 14, 1259 (2005).